5-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety linked via a methoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through a “click” reaction between an alkyne and an azide. The piperidine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the piperidine-triazole intermediate with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the “click” reaction and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The methoxy group on the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Dihydrotriazoles.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioisosteric properties, which can enhance the biological activity of the compound.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of 5-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine moiety can interact with receptor proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-(2H-1,2,3-triazol-2-yl)pyrimidine
- 2-(1H-1,2,3-triazol-1-yl)pyrimidine
- 5-methyl-2-(1H-1,2,3-triazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 5-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine lies in its combination of a piperidine moiety with a triazole ring and a pyrimidine core. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-13-9-16-15(17-10-13)22-12-14-3-2-5-20(11-14)7-8-21-6-4-18-19-21/h4,6,9-10,14H,2-3,5,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUZUJZMECGOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CCN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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